molecular formula C11H16ClN3O6S B2661045 (2S)-5-Amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid;hydrochloride CAS No. 2287248-92-2

(2S)-5-Amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid;hydrochloride

Cat. No.: B2661045
CAS No.: 2287248-92-2
M. Wt: 353.77
InChI Key: CPZLYYLYDWHVMD-PPHPATTJSA-N
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Description

The compound “(2S)-5-Amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid;hydrochloride” is a complex organic molecule. It is related to the class of compounds known as sulfonamides . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other atoms or groups of atoms. They are widely used in medicinal chemistry and drug design .


Synthesis Analysis

The synthesis of sulfonamide compounds often involves the reaction of a sulfonyl chloride with an amine . In the case of this specific compound, it’s likely that a similar process was used, involving the reaction of 4-nitrobenzenesulfonyl chloride with an appropriate amine . The synthesis of such compounds can be carried out using various methods, including indirect processes that avoid contamination of the product .


Molecular Structure Analysis

The molecular structure of this compound likely involves a central SO2 moiety connected to a pentanoic acid and a 4-nitrophenyl group . The geometry around the sulfur atom is likely to be distorted tetrahedral .


Chemical Reactions Analysis

The compound, being a sulfonamide, may participate in a variety of chemical reactions. For instance, the nitro group on the phenyl ring can undergo reduction to form an amino group . This reaction is often used as a benchmark to assess the activity of various catalysts .

Properties

IUPAC Name

(2S)-5-amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O6S.ClH/c12-7-1-2-10(11(15)16)13-21(19,20)9-5-3-8(4-6-9)14(17)18;/h3-6,10,13H,1-2,7,12H2,(H,15,16);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZLYYLYDWHVMD-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC(CCCN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N[C@@H](CCCN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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